2,5-Dichlorothiophene-3-carboxylic acid structure and properties
2,5-Dichlorothiophene-3-carboxylic acid structure and properties
An In-depth Technical Guide to 2,5-Dichlorothiophene-3-carboxylic acid
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2,5-Dichlorothiophene-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
2,5-Dichlorothiophene-3-carboxylic acid is a halogenated heterocyclic compound.[1] Its structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a carboxylic acid group at position 3.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2,5-dichlorothiophene-3-carboxylic acid[2] |
| CAS Number | 36157-41-2[1][2][3][4] |
| Molecular Formula | C₅H₂Cl₂O₂S[1][2][3] |
| Molecular Weight | 197.04 g/mol [1][2][3] |
| SMILES | C1=C(SC(=C1C(=O)O)Cl)Cl[2][4] |
| InChI Key | FBUUZRITKBLZJX-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
The compound is a solid at room temperature.[4] Key physical and chemical properties are summarized below.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 147-151 °C[3][4] |
| Boiling Point (Predicted) | 296.6 ± 35.0 °C[3] |
| Appearance | Solid[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,5-Dichlorothiophene-3-carboxylic acid.
Table 3: Spectroscopic Data
| Technique | Characteristic Features |
|---|---|
| FTIR (KBr-Pellet) | C=O stretch (carboxylic acid): ~1710 cm⁻¹ (strong); O-H stretch (carboxylic acid): 3400–3000 cm⁻¹ (very broad); C-Cl stretch: present.[2][5][6] |
| ¹³C NMR | Carboxyl carbon (C=O): 160-185 ppm; Thiophene ring carbons: shifts influenced by chloro and carboxyl substituents.[2][6] |
| ¹H NMR | Carboxylic acid proton (-COOH): 10-12 ppm (broad); Thiophene ring proton: singlet in the aromatic region.[6] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; Fragmentation pattern showing loss of -OH (17 amu) and -COOH (45 amu).[6] |
Synthesis
2,5-Dichlorothiophene-3-carboxylic acid is a key intermediate that can be prepared through various synthetic routes.[7] A common method involves the oxidation of an acetyl precursor.
Experimental Protocol: Synthesis from 2,5-dichloro-3-acetylthiophene
A widely used method for preparing 2,5-Dichlorothiophene-3-carboxylic acid involves the oxidation of 2,5-dichloro-3-acetylthiophene.[7]
-
Precursor Synthesis : 2,5-dichloro-3-acetylthiophene is synthesized from 2,5-dichlorothiophene using an acylating agent in the presence of a catalyst like aluminum trichloride.[7][8]
-
Oxidation Reaction : The intermediate, 2,5-dichloro-3-acetylthiophene, is reacted with an oxidizing agent such as sodium hypochlorite.[7]
-
Reaction Conditions : The reaction is typically carried out in a suitable solvent system.
-
Work-up and Purification : After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid. The crude product is then filtered, washed, and can be further purified by recrystallization.[7]
Applications in Drug Development
Thiophene-based compounds are invaluable in medicinal chemistry.[9] 2,5-Dichlorothiophene-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.
-
Pharmaceutical Intermediate : It is an important intermediate widely used in the preparation of various drugs.[3][7]
-
Scaffold for Bioactive Molecules : The thiophene ring is a key structural motif in many pharmaceuticals. Incorporating this scaffold can enhance efficacy and improve pharmacokinetic properties.[9] Its derivatives have been investigated for a range of biological activities.
-
Anticancer and Antimicrobial Agents : Derivatives of related thiophene compounds, such as chalcones synthesized from 2,5-dichloro-3-acetylthiophene, have shown promising antifungal, antitubercular, and cytotoxic activities against cancer cell lines.[10][11][12]
Biological Activity and Toxicology
While this compound is primarily used as a chemical intermediate, its derivatives have shown significant biological activity. The compound itself has defined hazard classifications.
Biological Activity of Derivatives
-
Chalcone derivatives synthesized from the related compound 2,5-dichloro-3-acetylthiophene have demonstrated notable in vitro antifungal activity against species like Aspergillus niger and Candida tropicalis.[11]
-
These derivatives have also exhibited promising antimycobacterial activity against M. tuberculosis and cytotoxic effects on prostate cancer cell lines (DU145).[10][11]
Safety and Toxicology
2,5-Dichlorothiophene-3-carboxylic acid is classified with several hazards and requires careful handling.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][4][13] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][4][13] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2][4][13] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2][4][13] |
Experimental Protocol: Safety and Handling
Given its hazard profile, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles or a face shield.[4]
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]
-
First Aid Measures :
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14][15]
-
Skin Contact : In case of skin contact, immediately wash the affected area with plenty of soap and water.[14][15]
-
Eye Contact : If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[14][15]
-
Ingestion : If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[14]
-
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2,5-Dichlorothiophene-3-carboxylic acid | C5H2Cl2O2S | CID 225438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-DICHLOROTHIOPHENE-3-CARBOXYLIC ACID CAS#: 36157-41-2 [m.chemicalbook.com]
- 4. 2,5-Dichlorothiophene-3-carboxylic acid 97 36157-41-2 [sigmaaldrich.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. Page loading... [guidechem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. nbinno.com [nbinno.com]
- 10. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. chemical-label.com [chemical-label.com]
- 14. capotchem.cn [capotchem.cn]
- 15. assets.thermofisher.com [assets.thermofisher.com]
